Technical Monograph: (4,6-Dimethoxypyrimidin-5-yl)boronic Acid
Technical Monograph: (4,6-Dimethoxypyrimidin-5-yl)boronic Acid
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Executive Summary
(4,6-Dimethoxypyrimidin-5-yl)boronic acid (CAS: 1260518-73-7) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. Unlike simple phenylboronic acids, this reagent presents a unique dichotomy: the electron-rich dimethoxy substituents stabilize the pyrimidine ring against some nucleophilic attacks, yet the electron-deficient heteroaromatic core renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation). This guide provides an authoritative analysis of its physicochemical behavior, synthesis, and optimized cross-coupling protocols.
Physicochemical Profile
| Property | Specification |
| Chemical Name | (4,6-Dimethoxypyrimidin-5-yl)boronic acid |
| CAS Number | 1260518-73-7 |
| Molecular Formula | C₆H₉BN₂O₄ |
| Molecular Weight | 183.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to protodeboronation in basic aqueous media |
| pKa (Calculated) | ~8.5 (Boronic acid moiety) |
Synthesis & Manufacturing
The synthesis of (4,6-dimethoxypyrimidin-5-yl)boronic acid typically proceeds via cryogenic halogen-lithium exchange. This route is preferred over direct palladium-catalyzed borylation due to the thermal sensitivity of the resulting boronic acid.
Mechanistic Workflow
The 5-bromo-4,6-dimethoxypyrimidine precursor undergoes rapid Lithium-Halogen exchange at -78°C. The steric bulk of the methoxy groups at positions 4 and 6 directs the lithiation exclusively to position 5, preventing nucleophilic attack at position 2 (a common side reaction in pyrimidines).
Caption: Cryogenic synthesis pathway utilizing steric control to prevent nucleophilic addition.
Detailed Experimental Protocol
Reagents: 5-Bromo-4,6-dimethoxypyrimidine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), Anhydrous THF.
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Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and 5-bromo-4,6-dimethoxypyrimidine. Cool to -78°C (dry ice/acetone bath).
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Lithiation: Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent "dance" reactions (halogen migration). Stir for 30 minutes.
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Borylation: Add Triisopropyl borate (B(OiPr)₃) dropwise. The solution may become viscous. Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.
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Hydrolysis: Quench with 1N HCl until pH ~5-6. Warning: Do not acidify below pH 4, as this accelerates decomposition.
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Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from acetonitrile/water if necessary.
Reactivity & Stability: The Protodeboronation Challenge
The 5-pyrimidinyl position is inherently unstable in boronic acids due to the electron-deficient nature of the ring, which facilitates the formation of a tetrahedral boronate anion—the rate-determining step in base-catalyzed protodeboronation.
However, the 4,6-dimethoxy groups provide a "push-pull" stabilization:
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Electronic Effect: The oxygen atoms donate electron density into the ring via resonance, partially offsetting the electron deficiency of the nitrogen atoms. This raises the pKa of the ring protons, making the C-B bond slightly more robust than in unsubstituted pyrimidine-5-boronic acid.
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Steric Effect: The methoxy groups flank the boron atom, hindering the approach of bulky bases or nucleophiles, but also complicating transmetallation during Suzuki coupling.
Mechanism of Degradation
Under basic conditions (common in Suzuki coupling), the hydroxide ion attacks the boron to form a boronate anion. In heteroaromatics, this species can spontaneously fragment, breaking the C-B bond and yielding the parent arene (4,6-dimethoxypyrimidine).
Caption: Base-catalyzed protodeboronation pathway and mitigation strategies.
Applications in Medicinal Chemistry
This building block is primarily used to introduce the 4,6-dimethoxypyrimidine pharmacophore, a motif found in:
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Kinase Inhibitors: The pyrimidine nitrogen atoms can accept hydrogen bonds from the kinase hinge region.
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Endothelin Receptor Antagonists: Used in cardiovascular therapeutics.
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Agrochemicals: Sulfonylurea herbicides often incorporate this specific pyrimidine ring to target acetolactate synthase (ALS).
Optimized Suzuki-Miyaura Coupling Protocol
To couple (4,6-dimethoxypyrimidin-5-yl)boronic acid successfully, one must outcompete the protodeboronation rate with the transmetallation rate.
Key Optimization Parameters:
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Catalyst: Use electron-rich, bulky phosphine ligands (e.g., Pd(dppf)Cl₂ , XPhos Pd G2 , or SPhos ) to accelerate oxidative addition and transmetallation.
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Base: Avoid strong bases like NaOH or KOtBu. Use K₃PO₄ or Cs₂CO₃ .
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Solvent: 1,4-Dioxane/Water (4:1) is standard, but if deboronation is observed, switch to anhydrous DMF or n-Butanol .
Standard Coupling Procedure
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Charge: Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 eq) in a reaction vial.
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Degas: Seal and purge with Argon for 5 minutes.
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Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).
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Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.
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Troubleshooting: If starting material remains but boronic acid is consumed (deboronation), add the boronic acid in portions (0.4 eq every 2 hours) or switch to the pinacol ester derivative.
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Handling & Safety
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Precautions: Handle in a fume hood. Avoid inhalation of dust.
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Degradation: If the solid turns from white to yellow/brown, it indicates oxidation or hydrolysis. Verify purity by ¹H NMR (DMSO-d₆) before use.
References
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Synthesis of Pyrimidinyl Boronic Acids via Li-Halogen Exchange Source: Organic Syntheses URL:[Link] (Note: General procedure for heterocyclic boronic acids adapted for specific substrate)
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Protodeboronation Mechanisms in Heterocyclic Boronic Acids Source: Wikipedia / Literature Review URL:[Link]
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Suzuki Coupling of Unstable Boronic Acids Source: Organic Chemistry Portal URL:[Link]
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Boronic Acids in Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]
